Ethyl 2-acetyl-2-methyl-5-oxohexanoate
Description
Ethyl 2-acetyl-2-methyl-5-oxohexanoate (CAS: 78044-62-9) is a multifunctional ester characterized by a hexanoate backbone substituted with acetyl, methyl, and ketone groups. Key functional groups include:
- Ester group (ethyl moiety at position 1).
- Acetyl and methyl groups at position 2.
- Ketone group at position 5.
This compound’s structural complexity enables participation in reactions such as nucleophilic additions or enolate formation, similar to tert-butyl analogs reported in palladium-catalyzed processes .
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 2-acetyl-2-methyl-5-oxohexanoate |
InChI |
InChI=1S/C11H18O4/c1-5-15-10(14)11(4,9(3)13)7-6-8(2)12/h5-7H2,1-4H3 |
InChI Key |
CNZDATVMDLHXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCC(=O)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-2-methyl-5-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methyl vinyl ketone under basic conditions. The reaction proceeds via a Michael addition followed by an intramolecular aldol condensation to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-2-methyl-5-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetyl-2-methyl-5-oxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-2-methyl-5-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The presence of the acetyl and ketone groups allows it to participate in a wide range of chemical reactions, influencing its biological and chemical activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Key Observations :
- The acetyl and ketone groups in the target compound enhance polarity and reactivity compared to simpler esters like ethyl 5-hexenoate.
- Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate (C₁₂H₂₂O₃) features an isopropyl group, increasing steric hindrance but reducing oxygen content compared to the target compound .
Physical and Chemical Properties
Key Observations :
- Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate exhibits a lower density (0.9284 g/cm³) and higher hydrophobicity (LogP = 3.0) due to its isopropyl group .
- The target compound’s higher oxygen content (5 oxygen atoms) likely increases polarity, reducing LogP compared to analogs with fewer oxygen atoms.
(a) Enolate Formation and Catalytic Reactions
This compound shares structural similarities with tert-butyl 2-acetyl-2-methyl-5-oxohexanoate (9d), which undergoes stereoselective palladium-catalyzed Michael additions . The ethyl ester’s smaller alkyl group may enhance solubility in polar solvents, influencing reaction kinetics.
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